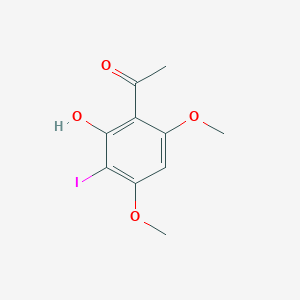
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, iodolactone, and is widely used in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone reduces inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties. This compound is also relatively easy to synthesize and is readily available. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other molecules in the body. Finally, further research is needed to fully understand the potential toxicity and side effects of this compound.
Synthesemethoden
The synthesis of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 3,4,6-trimethoxybenzaldehyde and iodine in the presence of a base. This reaction results in the formation of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone |
|---|---|
Molekularformel |
C10H11IO4 |
Molekulargewicht |
322.1 g/mol |
IUPAC-Name |
1-(2-hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11IO4/c1-5(12)8-6(14-2)4-7(15-3)9(11)10(8)13/h4,13H,1-3H3 |
InChI-Schlüssel |
KYCCCHDGSOOVLE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)I)O |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)


![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)



